(R)-1-Boc-3-cyanopyrrolidine
Vue d'ensemble
Description
(R)-1-Boc-3-cyanopyrrolidine, also known as Boc-CNP, is a chiral and non-racemic compound that has been widely used in the field of organic synthesis. Boc-CNP is an important building block in the synthesis of many pharmaceuticals, including those used for the treatment of cancer, diabetes, and cardiovascular diseases. It is also used in the synthesis of many other organic compounds, such as vitamins, hormones, and other natural products. The use of Boc-CNP in synthetic chemistry is advantageous due to its high selectivity and low cost.
Applications De Recherche Scientifique
Cyanopyrrolidines as DPP-IV Inhibitors
Cyanopyrrolidines, including compounds related to (R)-1-Boc-3-cyanopyrrolidine, have been identified as inhibitors of the serine protease dipeptidyl peptidase IV (DPP-IV). This discovery is significant in the treatment of type 2 diabetes. The research led to the development of drugs such as vildagliptin and saxagliptin, which underwent clinical trials and showed potential as valuable medicines for diabetes (Peters, 2007).
Inhibitors of Cathepsins K and L
Compounds containing a 1-cyanopyrrolidinyl ring, which is structurally similar to (R)-1-Boc-3-cyanopyrrolidine, have been shown to be potent and reversible inhibitors of cathepsins K and L. These enzymes are involved in various biological processes, including bone resorption. The compounds demonstrated the potential for the treatment of osteoporosis and other diseases related to excessive bone resorption (Falgueyret et al., 2001).
Synthesis of Potent and Selective H3 Antagonists
(R)-1-Boc-3-cyanopyrrolidine is used in the synthesis of potent and selective H3 receptor antagonists, such as ABT-239. These compounds have potential applications in treating various central nervous system disorders (Ku et al., 2006).
Effect on Prolylendopeptidase and Inflammation
Cyanopyrrolidine derivatives have been found to inhibit prolylendopeptidase (PREP) and demonstrate antinociceptive and anti-inflammatory properties. This suggests their potential use in managing pain and inflammation (Ivanova et al., 2020).
Novel Nonpeptidic Cathepsin Inhibitors
1-Cyanopyrrolidinyl inhibitors exhibited time-dependent inhibition of cathepsins, suggesting their potential as a new class of nonpeptidic compounds that inhibit cathepsin activity. This has implications for diseases related to cathepsin activity, such as certain cancers and bone diseases (Falgueyret et al., 2001).
Applications in Ring-Closing C-H Amination
(R)-1-Boc-3-cyanopyrrolidine may find applications in novel synthetic methods, such as ring-closing C-H amination reactions. This type of reaction is useful for creating various N-heterocyclic compounds, which are important in pharmaceutical research (Goswami et al., 2018).
Peptidic 1-Cyanopyrrolidines in Cathepsin Inhibition
1-Cyanopyrrolidines have been synthesized and tested as potent, selective inhibitors of cathepsins, indicating their potential in the development of new therapeutic agents (Rydzewski et al., 2002).
Mécanisme D'action
Target of Action
®-1-Boc-3-cyanopyrrolidine is a key intermediate in the synthesis of a β-proline analog named (3R)-carboxy pyrrolidine
Mode of Action
As a key intermediate in the synthesis of a β-proline analog, it likely interacts with its targets through the formation of covalent bonds during the synthesis process .
Biochemical Pathways
Given its role in the synthesis of a β-proline analog, it may be involved in proline-related metabolic pathways .
Result of Action
As a key intermediate in the synthesis of a β-proline analog, its primary effect is likely the successful formation of this analog .
Propriétés
IUPAC Name |
tert-butyl (3R)-3-cyanopyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-5,7H2,1-3H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDMCMFPUSCJNA-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426990 | |
Record name | (R)-1-Boc-3-cyanopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Boc-3-cyanopyrrolidine | |
CAS RN |
132945-76-7 | |
Record name | (R)-1-Boc-3-cyanopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-1-Boc-3-cyanopyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Boc-3-Cyanopyrrolidine, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XCF5J248W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.